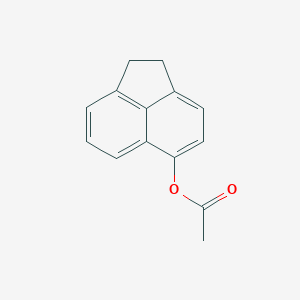

1,2-Dihydroacenaphthylen-5-yl acetate

Description

Historical Context and Evolution of Acenaphthene (B1664957) Derivatives in Organic Chemistry

The study of acenaphthene and its derivatives dates back to the late 19th century, following its initial isolation from coal tar. Acenaphthene, a simple PAH consisting of a naphthalene (B1677914) core with an ethylene (B1197577) bridge connecting the 1 and 8 positions, quickly became a foundational molecule for the synthesis of dyes and pigments. mdpi.com The inherent reactivity of the acenaphthene system, particularly at the ethylene bridge and the aromatic ring, has allowed for a wide array of chemical transformations.

Over the decades, the focus of acenaphthene chemistry has evolved significantly. Early research was primarily concerned with understanding its fundamental reactivity and the synthesis of simple derivatives. However, the 20th and 21st centuries have witnessed a surge in the exploration of more complex acenaphthene-based structures. Researchers have developed numerous methods for the functionalization of the acenaphthene core, leading to the synthesis of derivatives with diverse electronic and biological properties. researchgate.netnih.govmdpi.com These advancements have paved the way for the investigation of acenaphthene derivatives in areas such as organic electronics, where their planar structure and π-conjugation are highly desirable, and in medicinal chemistry, where they have been explored for their potential as antitumor, antifungal, and anti-inflammatory agents. niscpr.res.in The development of modern synthetic methodologies, including transition metal-catalyzed cross-coupling and C-H activation reactions, has further expanded the accessible chemical space of acenaphthene derivatives, enabling the synthesis of highly functionalized and complex molecules. nih.gov

Structural Significance of the 1,2-Dihydroacenaphthylene Core and Acetate (B1210297) Moiety

The chemical and physical properties of 1,2-Dihydroacenaphthylen-5-yl acetate are intrinsically linked to its two primary structural components: the 1,2-dihydroacenaphthylene core and the acetate moiety.

The acetate moiety (-OCOCH₃) is a common functional group in organic chemistry and introduces several key features to the molecule. As an ester, it is generally stable but can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol (B47542) (1,2-dihydroacenaphthylen-5-ol) and acetic acid. The carbonyl group of the acetate is a polar feature that can participate in hydrogen bonding as an acceptor. The presence of the acetate group can also influence the electronic properties of the aromatic ring system. Furthermore, the acetate group can serve as a protecting group for a phenol, which can be readily removed to unmask the more reactive hydroxyl functionality.

The combination of the rigid, aromatic 1,2-dihydroacenaphthylene core with the versatile acetate functional group makes this compound a potentially valuable intermediate in the synthesis of more complex molecules and a target for the investigation of its own chemical and physical properties.

Current Research Landscape and Emerging Trends for this compound and its Analogues

While specific research on this compound is limited, the broader field of acenaphthene and dihydronaphthalene derivatives is an active area of investigation. Current research trends for analogues of this compound can be categorized into several key areas:

Synthesis of Novel Derivatives: There is a continuous effort to develop new and efficient synthetic routes to functionalized acenaphthene and dihydronaphthalene derivatives. niscpr.res.inorgchemboulder.com This includes the use of modern catalytic methods to introduce a wide range of functional groups onto the aromatic core and the aliphatic bridge.

Materials Science Applications: The planar and π-conjugated nature of the acenaphthene core makes its derivatives attractive candidates for use in organic electronics. Research is ongoing into the development of acenaphthene-based materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Medicinal Chemistry: Acenaphthene derivatives have shown a variety of biological activities, and there is continued interest in exploring their potential as therapeutic agents. niscpr.res.in Research in this area focuses on the synthesis and biological evaluation of new analogues with improved potency and selectivity for various disease targets.

Supramolecular Chemistry: The rigid structure of the acenaphthene core makes it a useful building block for the construction of complex supramolecular assemblies. Researchers are exploring the use of acenaphthene derivatives in the design of molecular cages, receptors, and sensors.

Although direct studies on this compound are not prominent in the current literature, the ongoing research into its structural analogues highlights the potential of this class of compounds and provides a strong rationale for its future investigation.

Compound Data

Due to the limited availability of experimental data for this compound, the following tables provide predicted spectroscopic data and characteristic properties based on the analysis of its constituent functional groups and related compounds.

Predicted Spectroscopic Data

| Technique | Predicted/Characteristic Data |

| ¹H NMR | Aromatic protons (Ar-H) in the range of 7.0-8.0 ppm; Aliphatic protons (-CH₂-) of the dihydro- bridge around 3.0-3.5 ppm; Methyl protons (-CH₃) of the acetate group around 2.3 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm; Aliphatic carbons (-CH₂) around 30 ppm; Carbonyl carbon (C=O) of the acetate group around 170 ppm; Methyl carbon (-CH₃) of the acetate group around 21 ppm. organicchemistrydata.orgchemicalbook.com |

| IR Spectroscopy | Strong C=O stretching vibration for the ester at approximately 1760-1735 cm⁻¹; C-O stretching vibrations in the region of 1300-1000 cm⁻¹; C-H stretching for aromatic and aliphatic protons. orgchemboulder.comlatech.eduspectroscopyonline.comquimicaorganica.org |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A prominent fragment corresponding to the loss of the acetyl group (M-43) to form an acylium ion is expected. libretexts.orglibretexts.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

92253-99-1 |

|---|---|

Molecular Formula |

C14H12O2 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

1,2-dihydroacenaphthylen-5-yl acetate |

InChI |

InChI=1S/C14H12O2/c1-9(15)16-13-8-7-11-6-5-10-3-2-4-12(13)14(10)11/h2-4,7-8H,5-6H2,1H3 |

InChI Key |

XTUDZNCYMAXCDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=C2CCC3=C2C1=CC=C3 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Acetate (B1210297) Group Reactivity and Transformations

The acetate group is a primary site for chemical modification, most commonly through nucleophilic acyl substitution reactions. The principal transformation is hydrolysis, which can be catalyzed by either acid or base, to yield 5-hydroxy-1,2-dihydroacenaphthylene (also known as 5-acenaphthenol).

Under acidic conditions, the carbonyl oxygen of the acetate is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. Conversely, in basic hydrolysis, a strong nucleophile such as a hydroxide (B78521) ion directly attacks the carbonyl carbon, proceeding through a tetrahedral intermediate which then collapses to form the carboxylate and the phenoxide, with the latter being protonated upon workup.

Analogous studies on related compounds, such as 5-methoxyacenaphthylene 1,2-oxide, demonstrate that reactions at this part of the molecule are facile. For instance, the acid-catalyzed hydrolysis of this epoxide yields primarily the corresponding cis- and trans-diols. nih.gov This highlights the reactivity of the five-membered ring and the influence of substituents on the aromatic system. The hydrolysis of the acetate ester is a fundamental reaction for accessing the parent phenol (B47542), a key intermediate for further derivatization.

Another significant reaction is transesterification, where the acetyl group is exchanged by reacting the compound with an alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a variety of different esters from the parent acetate.

| Reaction | Reagents | Product | Mechanism |

|---|---|---|---|

| Hydrolysis (Acid-Catalyzed) | H₃O⁺, H₂O | 5-Hydroxy-1,2-dihydroacenaphthylene | Nucleophilic Acyl Substitution |

| Hydrolysis (Base-Catalyzed) | 1. NaOH, H₂O 2. H₃O⁺ (workup) | 5-Hydroxy-1,2-dihydroacenaphthylene | Nucleophilic Acyl Substitution (Saponification) |

| Transesterification | R'OH, H⁺ or RO⁻ | 5-alkoxy-1,2-dihydroacenaphthylene | Nucleophilic Acyl Substitution |

Reactivity Patterns and Functionalization of the 1,2-Dihydroacenaphthylene Core

The 1,2-dihydroacenaphthylene core possesses two main regions for functionalization: the saturated five-membered ring and the naphthalene-like aromatic system. The aromatic rings are susceptible to electrophilic substitution, a cornerstone of aromatic chemistry. The position of substitution is directed by the existing acetate group and the alkyl portion of the molecule. The acetyloxy group is an ortho-, para-director and an activating group, which would direct incoming electrophiles to positions 4 and 6.

Studies on the electrophilic substitution of acenaphthene (B1664957) itself have shown that reactions like acetylation, bromination, and chlorination readily occur. acs.orgacs.org For instance, the acetylation of monosubstituted acenaphthenes has been systematically investigated, providing a framework for predicting the outcome of such reactions on the subject compound. acs.org Research on 5,6-bis(dimethylamino)acenaphthylene has demonstrated that electrophilic substitution such as nitration and sulfonation can be directed to various positions on the ring system. icm.edu.pl Furthermore, synthetic routes towards 5-phenyl-1,8-naphthalic anhydrides have utilized the functionalization of the 5-position of the acenaphthene core, for example through bromination followed by a Suzuki coupling. mpg.de

The benzylic hydrogens on the five-membered ring (positions 1 and 2) are also potential sites for radical substitution, given their relative weakness.

| Reaction Type | Example Reaction | Typical Reagents | Expected Major Products |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Nitration | HNO₃, H₂SO₄ | 4-Nitro- and 6-Nitro-1,2-dihydroacenaphthylen-5-yl acetate |

| Electrophilic Aromatic Substitution | Bromination | Br₂, FeBr₃ | 4-Bromo- and 6-Bromo-1,2-dihydroacenaphthylen-5-yl acetate |

| Electrophilic Aromatic Substitution | Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl- and 6-Acyl-1,2-dihydroacenaphthylen-5-yl acetate |

| Oxidation | Dehydrogenation | DDQ or Chloranil | Acenaphthylen-5-yl acetate |

Exploration of Radical and Concerted Reaction Pathways in Related Systems

The acenaphthene framework is known to participate in radical reactions. A key pathway is the atmospheric oxidation initiated by radicals such as nitrate (B79036) (NO₃•) and hydroxyl (OH•). cdnsciencepub.comacs.org These reactions typically proceed via the addition of the radical to the aromatic system to form a stabilized intermediate, which can then undergo further reactions. acs.org

Photochemical studies have also revealed radical pathways. The irradiation of acenaphthene in the presence of arenecarbonitriles can lead to electron transfer, forming radical ions that subsequently react to form substitution or addition products. rsc.org Furthermore, electron paramagnetic resonance (EPR) and electron nuclear double resonance (ENDOR) spectroscopy have been used to study the persistent radical cations and anions of acenaphthylene (B141429) derivatives, confirming the ability of the π-system to accommodate an unpaired electron. rsc.org These findings suggest that this compound could undergo similar radical-mediated transformations, particularly at the benzylic C-H bonds of the dihydro- portion or through electron transfer involving the aromatic rings.

Electrochemical Reaction Mechanisms and Oxidative/Reductive Transformations of Dihydroacenaphthylene Compounds

The electrochemical behavior of dihydroacenaphthylene compounds is characterized by both oxidative and reductive transformations. Oxidation can occur at the dihydro- portion or the aromatic system. A common and biologically relevant transformation is the oxidation of acenaphthene to acenaphthenequinone (B41937). nih.gov Studies with cytochrome P450 enzymes show that acenaphthene is oxidized to 1-acenaphthenol (B129857) as a major product, which can be further oxidized. nih.govnih.govacs.org The dehydrogenation of the five-membered ring to form the corresponding acenaphthylene derivative is another key oxidative process. nih.gov

Reduction of the acenaphthylene system can also occur. Chemical reduction of acenaphthylene with alkali metals yields a radical anion, which is a potent reducing agent. wikipedia.org Electrochemical studies on acenaphthenequinone have shown it can be reduced to form 1,2-diaroyloxyacenaphthylene derivatives. mdpi.com The reduction of acenaphthylene derivatives to their radical anions has been confirmed by EPR spectroscopy, where the added electron resides primarily in the acenaphthylene π-system. rsc.org

| Transformation | Type | Common Reagents/Conditions | Product Type |

|---|---|---|---|

| Dehydrogenation | Oxidation | DDQ, MnO₂, Sunlight nih.govtubitak.gov.tr | Acenaphthylene derivative |

| Hydroxylation | Oxidation | Cytochrome P450 Enzymes nih.gov | Acenaphthenol derivative |

| Quinone Formation | Oxidation | Strong Oxidizing Agents (e.g., CrO₃) | Acenaphthenequinone derivative |

| Radical Anion Formation | Reduction | Alkali Metals (e.g., Na, K) wikipedia.org | Acenaphthalenide radical anion |

Photochemical Transformations and Light-Driven Reactions in Acenaphthene Derivatives

Acenaphthene and its derivatives exhibit a rich photochemistry. One notable reaction is the photosensitized dehydrogenation of acenaphthene to acenaphthylene. This can be achieved using concentrated sunlight in the presence of a photosensitizer like benzophenone. tubitak.gov.tr

Electron-transfer reactions are also prominent. Irradiation of acenaphthene with certain arenecarbonitriles results in electron-transfer quenching of the excited state of the nitrile, leading to complex substitution and addition products. rsc.org Acenaphthenequinone, an oxidized derivative, is photochemically active and can undergo photoaddition reactions with alkenes and alkynes. For example, it reacts with cycloheptatriene (B165957) to give various cycloadducts. nih.gov The unique fluorescence properties of acenaphthylene and its derivatives have also been a subject of study, with applications in materials science such as organic light-emitting diodes (OLEDs). acs.orgrsc.org

Intramolecular and Intermolecular Cycloaddition Reactions of Dihydroacenaphthylene Analogues

While the 1,2-dihydroacenaphthylene core is not itself a typical diene for cycloaddition reactions, its oxidized counterpart, acenaphthylene, is. The C1=C2 double bond in acenaphthylene can act as a dienophile in [4+2] Diels-Alder reactions. The Diels-Alder reaction is a powerful tool for constructing complex polycyclic molecules. mdpi.com For example, anthracene (B1667546) can undergo a Diels-Alder reaction with maleic anhydride (B1165640). truman.edu The direct cycloaddition of acetylene (B1199291) gas to the bay region of a polycyclic aromatic hydrocarbon has also been reported, demonstrating the potential for these systems to participate in such transformations. rsc.org

Advanced Spectroscopic and Structural Characterization of 1,2 Dihydroacenaphthylen 5 Yl Acetate and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the complex structures of 1,2-dihydroacenaphthylen-5-yl acetate (B1210297) and its analogues. A combination of one-dimensional and two-dimensional NMR experiments allows for a detailed mapping of the proton and carbon environments within the molecule.

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus. The chemical shifts are influenced by factors such as electron density, the nature of neighboring functional groups, and anisotropic effects from aromatic rings. ucl.ac.uk

¹H NMR: In the proton NMR spectrum of 1,2-dihydroacenaphthylen-5-yl acetate, distinct signals are expected for the aromatic protons, the aliphatic protons of the dihydroacenaphthylene core, and the methyl protons of the acetate group. The aromatic protons typically resonate in the downfield region (δ 7.0-8.0 ppm), with their specific shifts and coupling patterns revealing their positions on the aromatic rings. organicchemistrydata.org The aliphatic protons at the C1 and C2 positions of the dihydroacenaphthylene moiety will appear further upfield, and their coupling will provide information about their spatial relationship. The singlet for the acetyl methyl group is typically observed in the upfield region (around δ 2.0-2.5 ppm).

¹³C NMR: The ¹³C NMR spectrum offers a broader range of chemical shifts, allowing for the resolution of all unique carbon atoms in the molecule. oregonstate.edu The carbonyl carbon of the acetate group will have a characteristic downfield shift (δ 165-190 ppm). oregonstate.edu The aromatic carbons will appear in the δ 120-150 ppm range, while the sp³ hybridized carbons of the dihydroacenaphthylene ring will be found at higher field strengths (δ 20-50 ppm). oregonstate.edu The methyl carbon of the acetate group will have a signal in the upfield region (around δ 20-30 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 120 - 150 |

| C1-H | ~3.0 - 4.0 | ~30 - 40 |

| C2-H₂ | ~3.0 - 3.5 | ~30 - 40 |

| C=O | - | 168 - 172 |

| CH₃ | 2.1 - 2.4 | 20 - 22 |

Note: These are approximate predicted values and can vary based on the solvent and specific substitution patterns of analogues.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and defining the stereochemistry of the molecule. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu In this compound, COSY spectra would show correlations between adjacent aromatic protons and between the aliphatic protons on the C1 and C2 carbons, confirming their connectivity within the five-membered ring. epfl.ch

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at C1 would show a cross-peak with the C1 carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons at the fusion points of the aromatic rings. ustc.edu.cn For example, a correlation between the methyl protons of the acetate group and the carbonyl carbon would confirm the acetate functionality.

Stereochemistry: The relative stereochemistry of substituents on the dihydroacenaphthylene ring can often be determined by analyzing coupling constants and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments. wordpress.com

For analogues of this compound that incorporate other heteroatoms, such as phosphorus in phosphinate derivatives, heteronuclear NMR becomes highly valuable. ³¹P NMR spectroscopy provides information about the chemical environment of the phosphorus atom. researchgate.net The chemical shift and coupling constants (e.g., ¹J(P-C), ²J(P-O-C)) in ³¹P NMR spectra can help to confirm the structure and bonding of the phosphinate group within the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to deduce its structure through the analysis of its fragmentation patterns. sigmaaldrich.comsigmaaldrich.com

The molecular ion peak ([M]⁺) in the mass spectrum will confirm the molecular weight of the compound. For this compound (C₁₄H₁₂O₂), the expected molecular weight is approximately 212.24 g/mol . sigmaaldrich.comsigmaaldrich.com

High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition.

The fragmentation pattern provides a "fingerprint" of the molecule, revealing characteristic losses of neutral fragments. tutorchase.com Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. For this compound, characteristic fragmentation would likely involve the loss of the acetyl group (CH₃CO) or the entire acetate group (CH₃COO). The stability of the resulting acenaphthene-derived carbocation would influence the fragmentation pathways. libretexts.orgnih.gov

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment | m/z (Mass-to-Charge Ratio) | Identity |

| [C₁₄H₁₂O₂]⁺ | ~212 | Molecular Ion |

| [C₁₂H₉]⁺ | ~153 | Loss of CH₃COO |

| [C₁₂H₁₀]⁺ | ~154 | Rearrangement and loss of C₂H₂O |

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the characteristic functional groups present in this compound by probing the vibrational modes of the molecule. nih.govias.ac.in

Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands corresponding to the stretching and bending vibrations of specific bonds. Key expected absorptions include:

A strong C=O stretching band for the ester carbonyl group, typically in the range of 1735-1750 cm⁻¹. libretexts.org

C-O stretching vibrations for the ester linkage in the 1200-1300 cm⁻¹ region. libretexts.org

C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic CH₂ groups (below 3000 cm⁻¹). libretexts.org

C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. spectroscopyonline.com Aromatic C=C stretching bands are often strong in Raman spectra. researchgate.net The technique is particularly useful for observing symmetric vibrations and can be less sensitive to water, which can be an advantage in certain sample preparations. nih.gov

Electronic Absorption and Emission Spectroscopy: UV-Visible and Fluorescence Studies

UV-Visible and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of this compound and its analogues. acs.orgscispace.com

UV-Visible Spectroscopy: The UV-Vis absorption spectrum is determined by the electronic transitions within the molecule, primarily the π → π* transitions of the aromatic acenaphthene (B1664957) system. researchgate.net The position and intensity of the absorption maxima (λ_max) are characteristic of the chromophore. researchgate.net The dihydroacenaphthylene core is expected to have absorption bands in the UV region. The specific absorption profile can be influenced by the substitution pattern on the aromatic ring. acs.org

Fluorescence Spectroscopy: Many polycyclic aromatic hydrocarbons and their derivatives are fluorescent. nih.gov Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence. The emission spectrum, characterized by the wavelength of maximum emission and the quantum yield, provides information about the excited state properties of the molecule. The fluorescence properties can be sensitive to the molecular structure and the solvent environment.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid state. This method provides precise information on bond lengths, bond angles, and the conformation of molecules, as well as insights into their packing within a crystal lattice.

Single-Crystal X-ray Analysis of 1,2-Dihydroacenaphthylene Derivatives

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the molecular structure of crystalline materials. For acenaphthylene (B141429) and its derivatives, SCXRD analysis has provided foundational data on their stereochemistry and conformation.

Detailed structural studies have been performed on several key analogues. For instance, acenaphthene, the hydrogenated parent compound (1,2-dihydroacenaphthylene), crystallizes in the orthorhombic crystal system under the space group P21ma. shd-pub.org.rs The analysis of its structure provides a baseline for understanding the geometric parameters of the 1,2-dihydroacenaphthylene core.

More complex derivatives have also been successfully characterized. The crystal structure of 1,2-dibenzoylacenaphthylene reveals that the molecule crystallizes in a triclinic system. nih.gov The reduction of this compound is known to yield the cis-isomer of 1,2-dibenzoyl-1,2-dihydroacenaphthylene, a stereochemical outcome that can be rationalized by its solid-state conformation. nih.gov Another derivative, (Z)-2-(2-oxoacenaphthylen-1(2H)-ylidene)-2-(pyridin-3-yl) acetonitrile, was found to crystallize in the monoclinic space group P21/c. researchgate.net These analyses are crucial for establishing structure-property relationships within this class of compounds.

| Compound | Crystal System | Space Group | Key Cell Parameters | Reference |

|---|---|---|---|---|

| Acenaphthene (1,2-Dihydroacenaphthylene) | Orthorhombic | P21ma | a = 7.2053 Å, b = 13.9800 Å, c = 8.2638 Å | shd-pub.org.rs |

| 1,2-Dibenzoylacenaphthylene | Triclinic | P-1 | a = 9.4578 Å, b = 10.2665 Å, c = 10.9183 Å, α = 71.448°, β = 66.494°, γ = 84.269° | nih.gov |

| (Z)-2-(2-oxoacenaphthylen-1(2H)-ylidene)-2-(pyridin-3-yl) acetonitrile | Monoclinic | P21/c | Not available | researchgate.net |

Crystalline Sponge Methodology for Non-Crystalline Compound Analysis

While SCXRD is powerful, it is contingent on the ability to grow high-quality single crystals of the target analyte, which is not always feasible for oils, amorphous solids, or compounds that are difficult to crystallize. The Crystalline Sponge Method (CSM) offers a revolutionary alternative for the structural elucidation of such non-crystalline compounds. researchgate.netnih.gov

This technique employs a pre-formed, porous crystalline framework—a "crystalline sponge"—typically a metal-organic framework (MOF) with ordered cavities. researchgate.netnih.gov The non-crystalline target compound (the "guest") is introduced into the sponge, where it is absorbed and oriented within the pores through host-guest interactions. researchgate.net This ordering allows the guest molecule's structure to be determined using conventional SCXRD analysis of the host-guest complex. nih.gov

The method involves several optimized steps, including the synthesis of the sponge crystal, exchange of the pore-filling solvent with an inert one (like cyclohexane), soaking the crystal in a solution of the guest compound, and finally, X-ray data collection. nih.govresearchgate.net This approach has been successfully used to determine the structures of various organic molecules, including polycyclic aromatic hydrocarbons like anthracene (B1667546) and perylene, which share structural similarities with the acenaphthylene core. ucl.ac.uk Although a specific application to this compound has not been reported, the CSM represents a highly promising strategy for its structural analysis should it prove difficult to crystallize directly.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) within Crystal Lattices

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. Understanding these forces, such as hydrogen bonds and π-π stacking, is critical for predicting and interpreting the physicochemical properties of the solid state.

In the crystal structure of 1,2-dibenzoylacenaphthylene, a key intermolecular force is π-π stacking. nih.gov The planar acenaphthylene groups of adjacent molecules are arranged in parallel stacks, separated by a mean plane distance of 3.37 Å. nih.gov This type of interaction is common in polyaromatic systems and contributes significantly to the stability of the crystal packing. The same study noted the absence of strong hydrogen bonds in this particular structure. nih.gov

Chromatographic Techniques Coupled with Spectrometry (HPLC-MS, GC-MS) for Purity Assessment and Complex Mixture Analysis

Chromatography is essential for separating the components of a mixture, while mass spectrometry provides structural identification and quantification. The coupling of these techniques, as in High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), creates powerful analytical tools for assessing the purity of compounds like this compound and analyzing them within complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds, including many polycyclic aromatic hydrocarbons (PAHs) and their derivatives. hpst.cz For compounds like acenaphthylene derivatives, high instrument temperatures are necessary to prevent condensation within the system; inlet and transfer line temperatures are often maintained around 320 °C. hpst.cz The choice of carrier gas, column, and ionization source is critical. While helium is common, hydrogen can also be used effectively, especially with sources optimized for its use, such as the Agilent HydroInert source. hpst.cz Ionization is typically achieved through electron ionization (EI) or through softer methods like atmospheric pressure chemical ionization (APCI), which can produce both molecular radical cations (M•+) and protonated molecules ([M+H]+). core.ac.uk

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is ideal for analyzing less volatile, thermally labile, or more polar compounds. A typical setup for an acenaphthylene derivative would involve a reversed-phase C18 column for separation. scispace.com Elution is performed using a gradient mobile phase, for example, a mixture of water and a more nonpolar organic solvent like acetonitrile, often with a small amount of formic acid to improve ionization. scispace.com Detection is commonly performed with an electrospray ionization (ESI) source, which is a soft ionization technique that typically generates protonated molecules ([M+H]+) or other adducts, minimizing fragmentation and preserving the molecular ion for detection by the mass analyzer. scispace.com

These hyphenated techniques are invaluable for confirming the identity and assessing the purity of synthesized this compound and for detecting it and its metabolites in complex biological or environmental samples.

| Technique | Typical Column | Mobile Phase / Carrier Gas | Common Ionization Source | Application |

|---|---|---|---|---|

| GC-MS | e.g., Agilent J&W DB-EUPAH (20 m × 0.18 mm, 0.14 μm) | Helium or Hydrogen | Electron Ionization (EI), APCI | Analysis of volatile and thermally stable PAHs and derivatives. hpst.czcore.ac.uk |

| HPLC-MS | e.g., Zorbax Eclipse XDB-C18 (4.6 mm × 150 mm, 3.5 μm) | Gradient of Acetonitrile/Water with Formic Acid | Electrospray Ionization (ESI) | Analysis of less volatile, polar, or thermally labile compounds. scispace.com |

Electrochemical Characterization Techniques (Cyclic Voltammetry, Differential Pulse Voltammetry) for Redox Behavior

Electrochemical techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are used to study the redox properties of molecules, providing information about their ability to accept or donate electrons. This is particularly relevant for acenaphthylene derivatives, as their extended π-systems can readily participate in electron transfer processes.

The electrochemical behavior of substituted acenaphthylenes has been investigated using cyclic voltammetry. universiteitleiden.nl These studies show that the ease of reduction is highly dependent on the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as cyano (–CN), lower the reduction potential, making the compound easier to reduce compared to unsubstituted acenaphthylene. universiteitleiden.nl Conversely, electron-donating groups, like methoxy (B1213986) (–OCH₃) and methyl (–CH₃), make reduction more difficult, resulting in more negative reduction potentials. universiteitleiden.nl For example, bromoacenaphthylene is more readily reduced than acenaphthylene itself. universiteitleiden.nl

CV can also reveal the stability of the electrochemically generated species. For instance, the cyclic voltammogram of 7,14-diphenylacenaphtho[1,2-k]fluoranthene (B1631446) shows two reversible reduction processes, but its oxidation wave is chemically irreversible. utexas.edu This indicates that the radical cation formed upon oxidation is unstable and undergoes rapid subsequent chemical reactions, such as polymerization. utexas.edu The acetate group in this compound would be expected to influence its redox potentials, and techniques like CV and DPV would be essential for quantifying this effect and understanding its electronic properties.

| Substituent on Acenaphthylene Ring | Effect on Reduction Potential | Ease of Reduction | Reference |

|---|---|---|---|

| Electron-Withdrawing (e.g., -CN) | Lowers (less negative) | Easier | universiteitleiden.nl |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Raises (more negative) | More difficult | universiteitleiden.nl |

| Halogen (e.g., -Br) | Lowers (less negative) | Easier | universiteitleiden.nl |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to model the electronic structure of molecules. By approximating the electron density, DFT can predict a wide range of molecular properties. For 1,2-Dihydroacenaphthylen-5-yl acetate (B1210297), DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would provide fundamental insights into its geometry and reactivity. researchgate.net

Following optimization, vibrational frequency calculations are performed. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and they predict the molecule's infrared (IR) spectrum. Each calculated frequency corresponds to a specific molecular vibration, such as C-H stretches, C=O stretches, or ring deformations. Studies on the related molecules acenaphthylene (B141429) and acenaphthene (B1664957) have shown that DFT methods like B3LYP can predict vibrational spectra with good accuracy. mpg.defurman.edu

Table 1: Hypothetical Optimized Geometric Parameters for 1,2-Dihydroacenaphthylen-5-yl acetate (DFT/B3LYP/6-31G(d,p)) This table presents plausible, theoretically-derived values for key structural parameters to illustrate the output of a DFT geometry optimization.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | 1.21 Å |

| Bond Length | C-O (ester) | 1.35 Å |

| Bond Length | C(aromatic)-O | 1.40 Å |

| Bond Angle | O=C-O | 124.5° |

| Bond Angle | C(aromatic)-O-C(carbonyl) | 118.0° |

| Dihedral Angle | C(aromatic)-C(aromatic)-O-C(carbonyl) | ~90° (non-planar) |

DFT is instrumental in mapping a molecule's potential energy surface, which governs its conformational changes and chemical reactions. The energy landscape consists of valleys (energy minima representing stable structures) and mountain passes (saddle points representing transition states). By identifying these critical points, chemists can understand the energy barriers associated with different processes.

For this compound, DFT could be used to explore the rotational barrier of the acetate group relative to the acenaphthene ring. More complex reactions, such as hydrolysis of the ester, can also be modeled. Locating the transition state structure for such a reaction allows for the calculation of the activation energy, a key parameter in determining reaction rates. The transition state is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. researchgate.net While DFT is excellent for static properties, MD reveals how molecules behave in a more realistic, dynamic environment, such as in a solution. researchgate.net

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water or a hydrocarbon) and solve Newton's equations of motion for every atom over a series of short time steps. This approach allows for the exploration of the molecule's accessible conformations and its interactions with its surroundings. Key applications would include:

Conformational Sampling: Analyzing the flexibility of the dihydro-acenaphthene ring and the rotational freedom of the acetate substituent.

Solvation: Studying how solvent molecules arrange around the solute and calculating properties like the solvation free energy.

Intermolecular Interactions: Simulating how this compound interacts with other molecules, which is crucial for understanding its behavior in complex mixtures or its potential to bind to biological targets. nih.gov

Table 2: Typical Parameters for an MD Simulation of this compound in a Water Box This table outlines a standard setup for an MD simulation to study the compound's dynamics in an aqueous environment.

| Parameter | Value/Setting |

|---|---|

| Force Field | OPLS-AA or AMBER |

| Solvent Model | TIP3P Water |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 nanoseconds |

| Time Step | 2 femtoseconds |

Quantitative Structure-Activity Relationship (QSAR) Studies focused on Chemical Space Exploration and Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property. This approach is fundamental in drug design and materials science for predicting the properties of new, unsynthesized molecules.

A QSAR study involving this compound would require a dataset of structurally similar acenaphthene derivatives with measured activity data (e.g., enzyme inhibition, toxicity). For each molecule, a set of numerical "descriptors" representing its physicochemical properties (e.g., hydrophobicity, electronic properties, size, shape) would be calculated. Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed activity. This model can then be used to predict the activity of new derivatives and guide the design of more potent or desirable compounds.

In Silico Reaction Mechanism Studies and Pathway Elucidation

Computational methods, particularly DFT, are invaluable for investigating the detailed step-by-step mechanisms of chemical reactions. nih.gov These in silico studies can reveal transient intermediates and high-energy transition states that are difficult or impossible to observe experimentally.

For this compound, computational studies could elucidate its formation pathway, for example, the esterification of 1,2-dihydroacenaphthylen-5-ol with acetic anhydride (B1165640). By calculating the relative energies of all reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile helps identify the rate-determining step and provides insights into how catalysts or changes in reaction conditions might influence the outcome. Such studies have been used to understand the growth of polycyclic aromatic hydrocarbons like acenaphthylene from smaller precursors in combustion processes. nih.gov

Computational Prediction of Electronic Properties (HOMO-LUMO Gaps, Ionization Potentials, Electron Affinities)

The electronic properties of a molecule are central to its reactivity and its optical and electronic applications. DFT calculations are widely used to predict these properties. rsc.org

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A small gap generally implies higher reactivity. For acenaphthene derivatives, the HOMO-LUMO gap can be tuned by adding different functional groups. rsc.org

Ionization Potential and Electron Affinity: The ionization potential (the energy required to remove an electron) and the electron affinity (the energy released when an electron is added) can be approximated from the HOMO and LUMO energies, respectively, via Koopmans' theorem. These values are fundamental measures of a molecule's ability to participate in redox reactions.

Table 3: Predicted Electronic Properties of this compound (Illustrative DFT Values) This table provides hypothetical but chemically reasonable values for key electronic properties derived from DFT calculations.

| Electronic Property | Predicted Value (eV) | Description |

|---|---|---|

| E(HOMO) | -6.15 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.95 | Indicates high kinetic stability |

| Ionization Potential (IP) | ~6.15 | Energy required to remove an electron |

| Electron Affinity (EA) | ~1.20 | Energy released upon adding an electron |

The HOMO of this compound is expected to be localized primarily on the electron-rich acenaphthene aromatic system, while the LUMO would likely have significant contributions from the π* orbital of the carbonyl group in the acetate moiety, as well as the aromatic rings.

Applications in Advanced Materials Science and Synthetic Organic Chemistry

Role as Versatile Chemical Intermediates in Complex Organic Synthesis

The acenaphthene (B1664957) moiety is a well-established building block in organic synthesis, valued for its rigid structure and susceptibility to a range of chemical transformations. rsc.orgrsc.org The derivatization of the acenaphthene core through electrophilic substitution and other reactions allows for the construction of more complex molecular architectures. rsc.org The presence of the acetate (B1210297) group in 1,2-dihydroacenaphthylen-5-yl acetate adds another layer of synthetic versatility. This group can be readily hydrolyzed to the corresponding phenol (B47542), which can then participate in a wide array of reactions, including etherification, esterification, and conversion to a triflate for cross-coupling reactions.

Furthermore, the dihydroacenaphthylene core can be a precursor to acenaphthylene (B141429), which can undergo polymerization and other addition reactions. acs.org The strategic placement of the acetate group allows for its influence on the regioselectivity of subsequent reactions on the aromatic rings. This makes this compound a valuable intermediate for the synthesis of substituted acenaphthene derivatives, which are precursors to dyes, pigments, and biologically active compounds. wikipedia.org

The following table summarizes the utility of acenaphthene derivatives as intermediates in organic synthesis:

| Acenaphthene Derivative | Transformation | Product Class | Reference |

|---|---|---|---|

| Acenaphthenequinone (B41937) | Condensation with amines | Aza-polycyclic aromatic compounds | bohrium.com |

| Acenaphthene | Oxidation | Naphthalic anhydride (B1165640) derivatives | wikipedia.org |

| 5-Bromoacenaphthene | Cross-coupling reactions | Substituted acenaphthenes | mdpi.com |

| 1,2-Bis(imino)acenaphthene | Reduction and cyclization | Acenaphthene-fused N-heterocyclic carbenes | acs.org |

Integration into Functional Materials and Devices

The electronic and photophysical properties of the acenaphthene core make it an attractive component for the development of functional organic materials. rsc.orgrsc.org The ability to introduce various functional groups onto the acenaphthene skeleton allows for the fine-tuning of these properties for specific applications in organic electronics and materials science.

Hole transport materials are a critical component of many organic electronic devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). mdpi.comnih.gov An ideal HTM should possess appropriate energy levels for efficient hole injection and transport, as well as good thermal and morphological stability. mdpi.com Polycyclic aromatic hydrocarbons, including derivatives of acenaphthene, have been explored as the core of HTMs due to their rigid and planar structures which can facilitate intermolecular π-π stacking and charge transport. rsc.orgacs.org

While this compound itself has not been extensively reported as an HTM, its structural motifs are present in more complex molecules designed for this purpose. The acenaphthene unit can serve as a building block for larger, conjugated systems with suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole extraction from the perovskite layer. rsc.orgnih.govrsc.org The acetate group could be a synthetic handle to attach other functional moieties, such as triarylamines, which are commonly used to enhance the hole-transporting properties of a molecule. nih.gov

Below is a table of representative acenaphthene-based compounds and their properties relevant to hole transport materials:

| Compound Class | Key Features | Potential Application | Reference |

|---|---|---|---|

| Acenaphthylene-based polymers | Extended π-conjugation | Organic field-effect transistors (OFETs) | rsc.orgrsc.org |

| Spiro[fluorene-9,9'-xanthene] derivatives | High hole mobility and tunable energy levels | OLEDs and Perovskite Solar Cells | nih.govrsc.org |

| Acenaphthene imide copolymers | Deep-lying LUMO and improved carrier mobility | Electron-transporting materials | rsc.orgrsc.org |

The acenaphthylene monomer, which can be derived from this compound, is known to undergo polymerization to form polyacenaphthylene. acs.orgwikipedia.org This polymer exhibits high thermal stability and can be processed into thin films. The properties of these polymers can be tuned by copolymerization with other monomers or by chemical modification of the acenaphthenyl residues in the polymer backbone. colab.ws For instance, the introduction of functional groups can alter the solubility, electronic properties, and reactivity of the resulting polymer. colab.ws

A patent has described the use of acenaphthylene derivatives in the formation of antireflection film-forming compositions, highlighting the potential of polymers derived from this scaffold in optical applications. google.com The acetate group of this compound could be carried through the polymerization process, providing a route to functionalized polyacenaphthylenes. Alternatively, it could be modified prior to polymerization to introduce other desired functionalities. Acenaphthene-based α-diimine nickel complexes have also been used as catalysts for ethylene (B1197577) polymerization to produce polyethylene (B3416737) thermoplastic elastomers. nih.govmdpi.com

The following table summarizes different polymerization approaches involving acenaphthylene:

| Polymerization Method | Monomer(s) | Resulting Polymer | Reference |

|---|---|---|---|

| Free radical suspension polymerization | Acenaphthylene and divinylbenzene | Crosslinked polyacenaphthylene | colab.ws |

| Transition metal catalysis | Acenaphthylene and acetylene (B1199291) | Electrically conductive polymers | acs.org |

| Stille polymerization | Dibrominated acenaphthene imide and bithiazole derivatives | Donor-acceptor conjugated copolymers | rsc.orgrsc.org |

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. bohrium.com The properties of these materials, such as their porosity, stability, and functionality, are determined by the nature of both the metal and the organic linker. The rigid and well-defined structure of the acenaphthene core makes it an attractive candidate for incorporation into such frameworks. bohrium.com

Derivatives of acenaphthene, such as 1,2-bis(imino)acenaphthenes, have been successfully employed as redox-active ligands in the synthesis of coordination polymers. bohrium.comrsc.org These ligands can coordinate to metal centers and also act as electron reservoirs, leading to materials with interesting electronic and magnetic properties. bohrium.com By modifying this compound to introduce suitable coordinating groups, such as carboxylates or nitrogen-containing heterocycles, it could be utilized as a building block for new MOFs and coordination polymers. The structure of the ligand plays a crucial role in determining the dimensionality and topology of the resulting framework. elsevierpure.com

Examples of acenaphthene-based ligands in coordination chemistry are presented in the table below:

| Ligand | Metal Ion | Resulting Structure | Reference |

|---|---|---|---|

| 1,2-bis[(2,6-diisopropylphenyl)imino]acenaphthene (dpp-bian) | Dy, Eu, Sm | Monomeric and polymeric complexes | bohrium.com |

| Acenaphthene-fused N-heterocyclic carbene | Cu | [Cu(NHC)] complexes | acs.org |

| 2-(pyridin-2-yl)hydrazino acenaphthene-1-one | Rh | Redox-active rhodium complexes | rsc.org |

Scaffolds for Novel Molecular Architectures, including Potential Fullerene Fragments and Spiro Compounds

The rigid, tricyclic nature of the acenaphthene skeleton makes it an excellent scaffold for the construction of novel and complex molecular architectures. nih.govmdpi.com Its defined geometry provides a stable platform upon which other functional groups and molecular fragments can be assembled in a controlled manner.

One of the most intriguing applications of acenaphthylene, a derivative of this compound, is as a precursor in the synthesis of fullerenes and their fragments, often referred to as "buckybowls". rsc.orgpreprints.orgnih.gov The pyrolysis of acenaphthylene is one of the methods used to produce C60. preprints.org The synthesis of highly curved, bowl-shaped fragments of fullerenes has been achieved starting from fluoranthene (B47539) derivatives, which can be prepared from acenaphthene-related precursors. nih.gov These syntheses often involve intramolecular cyclodehydrogenation reactions to "stitch up" planar polycyclic aromatic hydrocarbons into three-dimensional, cage-like structures. mpg.de

Furthermore, acenaphthenequinone, an oxidation product of acenaphthene, is a versatile starting material for the synthesis of spiro compounds. nih.gov These are molecules containing two rings linked by a single common atom. The reaction of acenaphthenequinone with various reagents can lead to the formation of spiro-pyrrolidines and other heterocyclic systems with interesting stereochemistry and potential biological activity. nih.gov

Application in Chemiluminescent and Electrochemiluminescent Systems

Chemiluminescence and electrochemiluminescence are processes that produce light from a chemical or electrochemical reaction, respectively. Materials that exhibit these properties are of great interest for applications in analytical chemistry, bioimaging, and lighting. Polycyclic aromatic hydrocarbons with extended π-systems are often the core of chemiluminescent and electrochemiluminescent reagents.

The electronic properties of acenaphthylene and its derivatives have been studied, and they possess low-lying singlet and triplet excited states. researchgate.net The protonation of acenaphthylene leads to a significant red-shift of the electronic transition, indicating that its photophysical properties can be tuned. researchgate.net While there is a lack of specific data on the chemiluminescent properties of this compound, its acenaphthene core suggests that it could be a suitable platform for the development of new luminescent materials. By introducing appropriate functional groups that can participate in the light-emitting reaction, it may be possible to design novel chemiluminescent or electrochemiluminescent probes and labels based on this scaffold.

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for Precision Functionalization of 1,2-Dihydroacenaphthylen-5-yl Acetate (B1210297)

The targeted introduction of functional groups onto the 1,2-Dihydroacenaphthylen-5-yl acetate scaffold is paramount for tuning its properties and unlocking its full potential. Future research is poised to move beyond classical electrophilic substitution reactions, which often suffer from a lack of regioselectivity, towards more precise and efficient synthetic strategies.

A key area of development is the application of transition metal-catalyzed C-H bond activation . nih.govrsc.orgrsc.org This powerful technique allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, offering a more atom-economical and step-efficient approach to a diverse range of derivatives. rsc.org Research is anticipated to focus on the use of various transition metals, such as palladium, rhodium, and iridium, to achieve regioselective C-H functionalization at specific positions on both the aromatic and aliphatic rings of the acenaphthene (B1664957) core. mdpi.com The choice of directing groups and ligands will be crucial in controlling the site of functionalization. rsc.orgrsc.org For instance, the acetate group itself could potentially act as a directing group, guiding the catalyst to specific C-H bonds.

Another promising avenue is the development of photocatalytic methods for the functionalization of arenes. nih.gov These reactions, often proceeding under mild conditions, can enable unique transformations that are not accessible through traditional thermal methods. The use of visible-light-absorbing photocatalysts could allow for the introduction of a wide array of functional groups, including acyl, alkyl, and trifluoromethyl groups, onto the this compound backbone.

Furthermore, the exploration of one-pot multi-component reactions presents an efficient strategy for the rapid construction of complex molecules derived from this compound. nih.gov These reactions, where multiple chemical bonds are formed in a single synthetic operation, can significantly reduce the number of synthetic steps, purification procedures, and waste generation.

The following interactive table provides a hypothetical overview of potential regioselective C-H functionalization reactions on an acenaphthene core, which could be analogous to the functionalization of this compound.

| Catalyst System | Functional Group Introduced | Potential Position of Functionalization | Hypothetical Yield (%) | Reference Concept |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | Aryl | C-3 or C-4 | 75-90 | mdpi.com |

| [RhCp*Cl₂]₂ / AgSbF₆ | Alkenyl | C-3 | 80-95 | mdpi.com |

| Ir(ppy)₃ / Visible Light | Acyl | C-4 | 60-80 | nih.gov |

| FeCl₃ / Grignard Reagent | Alkyl | C-5 | 70-85 | rsc.org |

Advanced Characterization Techniques for Deeper Mechanistic and Structural Understanding

A thorough understanding of the structure-property relationships of this compound and its derivatives necessitates the use of sophisticated analytical techniques. While standard spectroscopic methods like NMR and mass spectrometry provide fundamental structural information, future research will increasingly rely on more advanced and hyphenated techniques. nih.gov

High-resolution mass spectrometry (HRMS) , coupled with techniques like gas chromatography (GC) or liquid chromatography (LC), will be indispensable for the precise determination of molecular formulas and the identification of trace impurities or reaction byproducts. mdpi.com Tandem mass spectrometry (MS/MS) experiments can provide valuable information on the fragmentation patterns of the molecule, aiding in the elucidation of its structure and the position of functional groups.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques will play a pivotal role in the unambiguous assignment of all proton and carbon signals, especially for complex, functionalized derivatives. nih.gov Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, will be crucial for establishing through-bond and through-space correlations. For chiral derivatives, the use of chiral shift reagents or chiral solvating agents in NMR can help in determining enantiomeric purity.

The following table presents representative, though not exhaustive, NMR data for a substituted acenaphthene derivative, illustrating the type of detailed characterization that will be essential for future studies on this compound.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J/Hz) | Assignment | Reference Data |

|---|---|---|---|---|---|

| ¹H | 7.72 | dd | - | Aromatic H | rsc.org |

| ¹H | 7.62 | s | - | Aromatic H | rsc.org |

| ¹H | 7.43-7.31 | m | - | Aromatic H | rsc.org |

| ¹H | 2.91 | t | 8.0 | Aliphatic CH₂ | rsc.org |

| ¹³C | 141.09 | s | - | Aromatic C | rsc.org |

| ¹³C | 132.82 | s | - | Aromatic C | rsc.org |

| ¹³C | 29.31 | s | - | Aliphatic C | rsc.org |

Furthermore, single-crystal X-ray diffraction will be the gold standard for determining the precise three-dimensional structure of crystalline derivatives of this compound. mdpi.com This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state packing and its influence on material properties.

Frontiers in Computational Modeling and Predictive Chemistry for Dihydroacenaphthylene Systems

Computational chemistry is set to become an increasingly integral part of the research landscape for this compound and its derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be employed to predict a wide range of properties, including molecular geometries, electronic structures, and spectroscopic characteristics. dntb.gov.uaresearchgate.netmdpi.com These theoretical predictions can guide experimental efforts by identifying promising synthetic targets and providing insights into reaction mechanisms.

Future computational studies will likely focus on:

Predicting the regioselectivity of functionalization reactions by calculating the activation energies of different reaction pathways.

Simulating the electronic absorption and emission spectra of novel derivatives to identify candidates with desirable optical properties for applications in areas like organic electronics. researchgate.net

Investigating the nature of intermolecular interactions in the solid state to understand and predict crystal packing, which is crucial for charge transport in organic semiconductors.

Exploring the excited-state dynamics of these molecules to understand the mechanisms of fluorescence and phosphorescence, which is vital for the design of efficient light-emitting materials. researchgate.net

The synergy between computational modeling and experimental work will accelerate the discovery and development of new materials based on the dihydroacenaphthylene scaffold.

Novel Applications in Materials Science and the Broader Field of Organic Synthesis

The unique properties of the 1,2-dihydroacenaphthylene core make its derivatives, including the acetate, promising candidates for a variety of applications in materials science and organic synthesis.

In materials science , a significant area of future research will be the development of organic light-emitting diodes (OLEDs) . researchgate.netirjmets.comdrpress.orgjmaterenvironsci.com The rigid and planar structure of the acenaphthene unit can facilitate π-π stacking and enhance charge transport, while the introduction of suitable functional groups can tune the emission color and improve device efficiency. researchgate.net Derivatives of this compound could serve as host materials, emitters, or charge-transporting layers in OLED devices.

Another potential application lies in the field of organic photovoltaics (OPVs) . The electron-accepting nature of the acenaphthylene (B141429) core can be exploited in the design of new non-fullerene acceptors. By attaching suitable donor moieties to the this compound scaffold, researchers can create donor-acceptor molecules with tailored electronic properties for efficient light harvesting and charge separation.

In the broader field of organic synthesis , this compound and its derivatives can serve as versatile building blocks for the synthesis of more complex polycyclic aromatic systems. The development of high-throughput screening methods will be instrumental in rapidly evaluating the properties of large libraries of acenaphthene derivatives for various applications. youtube.comnih.govaps.orgarxiv.org This approach can accelerate the discovery of new materials with optimized performance characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.